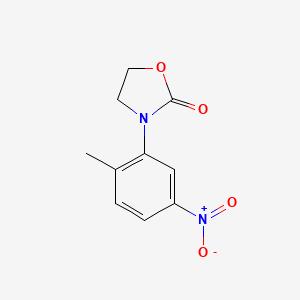
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-methyl-5-nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3-(2-Methyl-5-aminophenyl)-1,3-oxazolidin-2-one.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Oxidation: 3-(2-Carboxy-5-nitrophenyl)-1,3-oxazolidin-2-one.
科学的研究の応用
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial properties against various bacterial strains.
Medicine: Investigated for its potential use as an antibacterial agent in pharmaceutical formulations.
作用機序
The mechanism of action of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is primarily related to its antibacterial properties. The compound likely inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival . The nitro group may also contribute to its antibacterial activity by generating reactive nitrogen species that can damage bacterial DNA and other cellular components .
類似化合物との比較
Similar Compounds
3-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide: Another heterocyclic compound with similar antibacterial properties.
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine: A compound with a similar nitrophenyl group but different heterocyclic ring structure.
Uniqueness
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound for further research and development .
生物活性
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound features a nitrophenyl group that significantly influences its reactivity and biological interactions. The presence of the oxazolidinone core contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : It may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinones. This action can lead to bacteriostatic effects against a range of Gram-positive bacteria.
- Cytotoxic Effects : The nitro group in the structure can undergo bioreduction in vivo, generating reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells.
Biological Activity Overview
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of oxazolidinones exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus. The compound was shown to be effective at concentrations as low as 0.5 µg/mL.
- Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that the compound could reduce cell viability by inducing apoptosis at concentrations ranging from 1 to 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways .
- Enzyme Interaction Studies : Research indicated that the compound could inhibit certain enzymes involved in cancer metabolism, suggesting its potential role as a therapeutic agent in cancer treatment.
特性
IUPAC Name |
3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7-2-3-8(12(14)15)6-9(7)11-4-5-16-10(11)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLSIJYTTLZBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














